molecular formula C18H18N2O2 B14158085 (E)-3-(furan-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide CAS No. 775290-12-5

(E)-3-(furan-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide

Cat. No.: B14158085
CAS No.: 775290-12-5
M. Wt: 294.3 g/mol
InChI Key: XXTXZNOEOFGUNM-FNORWQNLSA-N
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Description

(E)-3-(furan-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide is a complex organic compound that features a furan ring, an indole moiety, and an enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Indole Synthesis: The indole moiety is often prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Enamide Formation: The final step involves the coupling of the furan and indole derivatives through a condensation reaction with an appropriate amide precursor under basic conditions to form the enamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The enamide linkage can be reduced to form the corresponding amine.

    Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Halogenated or nitrated indole derivatives

Scientific Research Applications

(E)-3-(furan-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving furan and indole derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The furan and indole moieties can interact with various enzymes and receptors, modulating their activity. The enamide linkage allows for the formation of hydrogen bonds and other interactions that stabilize the compound within its target site.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide: can be compared with other compounds containing furan, indole, and enamide functionalities, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of furan, indole, and enamide functionalities, which confer unique chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

CAS No.

775290-12-5

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide

InChI

InChI=1S/C18H18N2O2/c1-13-4-6-17-16(11-13)14(12-20-17)8-9-19-18(21)7-5-15-3-2-10-22-15/h2-7,10-12,20H,8-9H2,1H3,(H,19,21)/b7-5+

InChI Key

XXTXZNOEOFGUNM-FNORWQNLSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)/C=C/C3=CC=CO3

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C=CC3=CC=CO3

solubility

36.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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